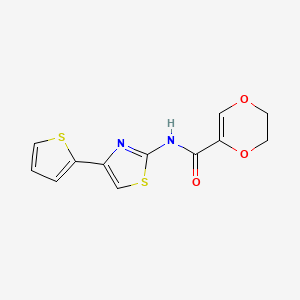

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S2/c15-11(9-6-16-3-4-17-9)14-12-13-8(7-19-12)10-2-1-5-18-10/h1-2,5-7H,3-4H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXSXHFCXQDACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of thiophene derivatives with thiazole precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halocarbonyl compounds . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile, and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazole and dioxine compounds exhibit promising anticancer activities. In vitro studies have demonstrated that compounds similar to N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cells. For instance, the cytotoxicity evaluation of related thiazole derivatives showed significant activity with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 2.03 |

| Compound B | HepG2 | 2.17 |

| This compound | HCT-116 | TBD |

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Studies have shown that compounds with similar structures can effectively combat various bacterial strains, making them potential candidates for developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets such as enzymes involved in cancer progression (e.g., EGFR TK). These studies suggest that the compound may exhibit significant binding interactions that could inhibit target functions, thereby contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiazole derivatives:

- Cytotoxicity Evaluation : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of cytotoxicity against HCT116 and HepG2 cell lines, with some compounds showing superior activity compared to standard drugs like Harmine .

- Antimicrobial Testing : Another research highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive bacteria, indicating their potential as new therapeutic agents .

- Molecular Interaction Analysis : Docking studies have revealed that certain thiazole derivatives can effectively bind to dihydrofolate reductase (DHFR), an important enzyme in cancer metabolism .

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Key comparisons are outlined below:

Structural Analogues with Thiophene-Thiazole Scaffolds

- Compound 29 (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one: Structure: Features a thiophene conjugated to a thiazole via an α,β-unsaturated ketone. Activity: Exhibits potent antiproliferative activity against breast cancer (MCF7) with an IC50 of 9.39 µM, surpassing doxorubicin (IC50 ~30 µM) . Comparison: The absence of the dihydrodioxine carboxamide in Compound 29 may reduce solubility but enhance electrophilic reactivity due to the α,β-unsaturated ketone. The target compound’s carboxamide group could improve hydrogen-bonding interactions with biological targets.

- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (Compound 24): Structure: Combines a dihydrocyclopenta-thiophene with a sulfonamide-acetamide side chain. Activity: Shows tyrosine kinase inhibition (IC50 < 50 µM) via ATP-binding site competition .

Carboxamide Derivatives with Bioactive Moieties

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :

- Structure : Contains a thiazole-hydrazine-azepine scaffold.

- Activity : Demonstrates cardioprotective effects by reducing hypoxia-induced smooth muscle contraction, outperforming Levocarnitine and Mildronate .

- Comparison : While both compounds share a thiazole-carboxamide backbone, the target compound’s dihydrodioxine and thiophene groups may redirect its activity toward anticancer pathways rather than cardiovascular protection.

- N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride: Structure: Substitutes thiophene with a chlorobenzothiazole and adds a diethylaminoethyl group. Relevance: Commercially available (e.g., from Alamanda Polymers, Jeil Pharmaceutical) for research use . Comparison: The chloro-benzothiazole substituent likely enhances electron-withdrawing effects, whereas the target compound’s thiophene may improve π-π stacking in hydrophobic binding pockets.

Antiproliferative Thiadiazole and Triazole Derivatives

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9) :

- Structure : Triazole-thione derivatives with sulfonylphenyl groups.

- Activity : Exhibit tautomerism-dependent enzyme inhibition, confirmed via IR and NMR .

- Comparison : The target compound’s thiazole-thiophene core may provide greater metabolic stability compared to triazole-thiones, which are prone to tautomeric shifts affecting bioavailability.

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a thiophene ring , and a dioxine moiety , contributing to its unique chemical properties. The synthesis typically employs methods such as the Hantzsch thiazole synthesis, involving reactions between thiophene derivatives and thiazole precursors.

Synthetic Route Example:

- Starting Materials: Thiophene derivatives and thiazole precursors.

- Method: Hantzsch thiazole synthesis.

- Conditions: Varies based on specific reagents used.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial enzymes critical for survival, thus presenting potential as an antimicrobial agent .

Case Study:

A study evaluated the compound against various bacterial strains, demonstrating effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells by interacting with specific molecular targets. It may inhibit key enzymes involved in cancer cell proliferation .

Research Findings:

A study reported that derivatives similar to this compound showed promising results in inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication, suggesting that modifications could enhance its anticancer efficacy .

The mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may inhibit enzymes such as DNA gyrase and topoisomerase IV in bacteria, leading to cell death.

- Apoptosis Induction: It can trigger apoptotic pathways in cancer cells through receptor interactions or enzyme inhibition.

Comparative Biological Activity Table

Q & A

Q. Characterization :

- NMR spectroscopy : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), thiazole C-H (δ 7.2–8.0 ppm), and dioxine methylene groups (δ 4.2–4.6 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S-C (~690 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can substituent effects on the thiophene and thiazole rings be systematically analyzed to optimize bioactivity?

Answer:

A structure-activity relationship (SAR) study should include:

- Electronic modulation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃, -CH₃) groups at the thiophene 5-position or thiazole 4-position to alter charge distribution .

- Steric considerations : Compare bulkier substituents (e.g., -Br, -Ph) versus smaller groups (e.g., -F) to assess steric hindrance at the binding pocket .

- Biological assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., antiproliferative activity in cancer lines) .

Example : Fluorine at the thiophene 5-position enhances metabolic stability but may reduce solubility, requiring logP measurements .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and how are ambiguous signals resolved?

Answer:

- 1H/13C NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, dihydrodioxine methylenes (δ 4.2–4.6 ppm) may split into multiplets due to coupling with adjacent protons .

- IR : Differentiate amide I (C=O stretch) from possible ester or ketone impurities .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Advanced: How can computational methods predict the binding mode of this compound to biological targets like kinases or GPCRs?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key parameters:

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of predicted poses .

Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Basic: What are common pitfalls in reproducing reported synthetic yields, and how can reaction conditions be optimized?

Answer:

- Pitfalls :

- Incomplete coupling due to moisture-sensitive reagents (e.g., carbodiimides). Use anhydrous solvents and inert atmosphere .

- Byproduct formation in thiazole cyclization. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

- Optimization :

- Temperature : Increase reflux temperature (80°C → 100°C) to accelerate cyclization .

- Catalyst screening : Test ZnCl₂ or CuI for regioselective thiazole formation .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Variable analysis :

- Meta-analysis : Use ANOVA to statistically evaluate discrepancies in IC₅₀ values across ≥3 independent studies .

Basic: What stability tests are essential for ensuring compound integrity during biological assays?

Answer:

- Forced degradation : Expose to heat (60°C, 24 hr), light (UV, 48 hr), and acidic/basic conditions (pH 2/9, 37°C) .

- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How can isotope-labeled analogs be synthesized to study metabolic pathways?

Answer:

- Deuterium incorporation : Use D₂O in hydrolysis steps or Pd/C-catalyzed H-D exchange .

- 13C-labeling : Introduce 13C-carbonyl via coupling with 13C-carboxylic acid derivatives .

- Applications : Track metabolites using LC-MS/MS in hepatocyte incubation studies .

Basic: What solvent systems are optimal for solubility testing in pharmacological assays?

Answer:

- Primary solvents : DMSO (stock solutions, ≤1% v/v in assays) .

- Co-solvents : For low solubility, use Cremophor EL (0.1–0.5%) or cyclodextrin complexes .

- Validation : Measure solubility via nephelometry in PBS (pH 7.4) .

Advanced: How can X-ray crystallography or cryo-EM elucidate the compound’s mechanism of action at atomic resolution?

Answer:

- Co-crystallization : Soak pre-formed protein crystals (e.g., kinase-ligand complexes) with 5 mM compound for 24–48 hr .

- Data collection : Use synchrotron radiation (λ = 0.978 Å) to resolve ligand electron density .

- Analysis : Fit refined models into Fo-Fc maps (CCP4 suite) to confirm binding pose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.